molecular formula C26H16N2O6 B11545249 2,6-bis(4-acetylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

2,6-bis(4-acetylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No.: B11545249
M. Wt: 452.4 g/mol
InChI Key: MLRWYYNPPHQUIS-UHFFFAOYSA-N
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Description

2,6-BIS(4-ACETYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound with the molecular formula C26H16N2O6. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-f]isoindole core substituted with acetylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS(4-ACETYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and acetylation reactions . The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure and high-temperature conditions may also be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-BIS(4-ACETYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,6-BIS(4-ACETYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-BIS(4-ACETYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-BIS(4-ACETYLPHENYL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE apart from similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C26H16N2O6

Molecular Weight

452.4 g/mol

IUPAC Name

2,6-bis(4-acetylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

InChI

InChI=1S/C26H16N2O6/c1-13(29)15-3-7-17(8-4-15)27-23(31)19-11-21-22(12-20(19)24(27)32)26(34)28(25(21)33)18-9-5-16(6-10-18)14(2)30/h3-12H,1-2H3

InChI Key

MLRWYYNPPHQUIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)C

Origin of Product

United States

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